Hydroxyvalerenic acid

描述

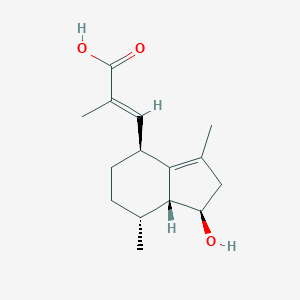

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-3-[(1R,4S,7R,7aR)-1-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-4-5-11(6-10(3)15(17)18)13-9(2)7-12(16)14(8)13/h6,8,11-12,14,16H,4-5,7H2,1-3H3,(H,17,18)/b10-6+/t8-,11+,12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNQXTISSHEQKD-UNXUOHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=C(CC(C12)O)C)C=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C2=C(C[C@H]([C@H]12)O)C)/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033564 | |

| Record name | Hydroxyvalerenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-16-5 | |

| Record name | Hydroxyvalerenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyvalerenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyvalerenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[(1R,4S,7R,7aR)-2,4,5,6,7,7a-hexahydro-1-hydroxy-3,7-dimethyl-1H-inden-4-yl]-2-methyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYVALERENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043W90DL5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Hydroxyvalerenic Acid Biosynthesis Pathway in Valeriana officinalis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of hydroxyvalerenic acid, a key bioactive sesquiterpenoid found in the medicinal plant Valeriana officinalis. The document details the enzymatic steps, intermediate compounds, and relevant quantitative data, along with experimental protocols and visual representations of the pathway and associated workflows.

Introduction

Valeriana officinalis, commonly known as valerian, has a long history of use in traditional medicine for its sedative and anxiolytic properties. These therapeutic effects are largely attributed to a group of sesquiterpenoids, with valerenic acid and its derivatives, including this compound and acetoxyvalerenic acid, being of significant pharmacological interest.[1][2] Understanding the biosynthetic pathway of these compounds is crucial for metabolic engineering efforts aimed at enhancing their production in V. officinalis or heterologous systems, as well as for ensuring the quality and consistency of valerian-based products.

The biosynthesis of this compound originates from the general terpenoid pathway, utilizing farnesyl diphosphate (FPP) as a precursor. The pathway proceeds through a series of cyclization and oxidation reactions catalyzed by specific enzymes, primarily terpene synthases and cytochrome P450 monooxygenases. This guide will delve into the specifics of each step, presenting the current state of knowledge in the field.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Valeriana officinalis is a multi-step process that begins with the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP). The subsequent steps involve a series of oxidation reactions to yield valerenic acid and finally this compound. The key enzymes and intermediates are detailed below.

From Farnesyl Diphosphate to Valerenadiene

The initial and committing steps in the biosynthesis of valerenic acid and its derivatives are the cyclization of FPP to form the sesquiterpene hydrocarbon skeletons. In V. officinalis, two key terpene synthases (TPS) have been identified to catalyze the formation of different valerenadiene isomers:

-

Valerena-1,10-diene synthase (VoTPS1): This enzyme catalyzes the conversion of FPP to valerena-1,10-diene.[3]

-

Valerena-4,7(11)-diene synthase (VoTPS2): This enzyme is responsible for the synthesis of valerena-4,7(11)-diene from FPP.[4]

Both of these enzymes exhibit predominant expression in the roots of the plant, which is consistent with the accumulation of valerenic acids in this tissue.[3][4]

Oxidation of Valerenadiene to Valerenic Acid

Following the formation of the valerenadiene backbone, a series of oxidation steps are required to produce valerenic acid. While the exact enzymes for all these steps have not been fully characterized, it is widely accepted that cytochrome P450 monooxygenases (CYPs) are responsible for these transformations. These enzymes catalyze the hydroxylation and subsequent oxidation of the sesquiterpene skeleton.

Hydroxylation of Valerenic Acid to this compound

The final step in the biosynthesis of this compound is the hydroxylation of valerenic acid. Research has identified a specific cytochrome P450, VoCYP71DJ1 , which is implicated in this reaction. When VoCYP71DJ1 was expressed in a yeast chassis producing valerena-4,7(11)-diene, trace amounts of hydroxylated valerenic acid were detected.[5] This suggests that VoCYP71DJ1, or a closely related enzyme, is responsible for the hydroxylation of a valerenic acid precursor or valerenic acid itself to form this compound. However, direct in vitro evidence of VoCYP71DJ1 converting valerenic acid to this compound is still an area of active research.

Quantitative Data

This section summarizes the available quantitative data related to the this compound biosynthesis pathway.

Enzyme Kinetic Parameters

Kinetic parameters have been determined for the initial terpene synthases in the pathway.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| VoTPS1 | FPP | ~10 | 0.01 | [4] |

| VoTPS2 | FPP | ~10 | 0.01 | [4] |

Note: Kinetic data for the cytochrome P450 enzymes involved in the later oxidation steps are not yet available in the literature.

Metabolite Concentrations

The concentrations of valerenic acid and its derivatives vary depending on the plant's developmental stage, genotype, and environmental conditions. The following table provides a range of reported concentrations in the roots of V. officinalis.

| Compound | Concentration Range (mg/g dry weight) | Reference |

| Valerenic Acid | 0.1 - 8.0 | [6][7] |

| This compound | 0.05 - 1.5 | [8] |

| Acetoxyvalerenic Acid | 0.1 - 2.0 | [8] |

Note: Concentrations of the pathway intermediates such as valerenadiene isomers are generally very low and not routinely quantified.

Gene Expression Levels

The expression of the genes involved in the this compound biosynthesis pathway is tissue-specific, with the highest expression observed in the roots. The following table summarizes the relative expression levels of the known terpene synthase genes in different tissues of V. officinalis.

| Gene | Root (FPKM) | Stem (FPKM) | Leaf (FPKM) | Reference |

| VoTPS1 | 16506 | Low | Low | [3] |

| VoTPS2 | 75367 | Low | Low | [3] |

| VoTPS7 | 31253 | Low | Low | [3] |

FPKM: Fragments Per Kilobase of transcript per Million mapped reads. Data for cytochrome P450 genes are still being fully elucidated.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound biosynthesis pathway.

Heterologous Expression and Enzyme Assay of Terpene Synthases (VoTPS1 and VoTPS2)

This protocol describes the functional characterization of terpene synthases in a microbial host.

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is isolated from the roots of V. officinalis using a standard protocol (e.g., Trizol method). First-strand cDNA is then synthesized using a reverse transcriptase.

-

Gene Amplification and Cloning: The full-length coding sequences of VoTPS1 and VoTPS2 are amplified by PCR using gene-specific primers. The PCR products are then cloned into a suitable expression vector, such as pET for E. coli or pYES for Saccharomyces cerevisiae.

-

Heterologous Expression: The expression constructs are transformed into the chosen host organism. For protein expression, the cultures are grown to an appropriate cell density and then induced (e.g., with IPTG for E. coli or galactose for S. cerevisiae).

-

Enzyme Preparation: Cells are harvested by centrifugation and lysed. The recombinant protein can be purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) or the crude cell lysate can be used for the assay.

-

Enzyme Assay: The enzyme preparation is incubated with the substrate, farnesyl diphosphate (FPP), in a suitable buffer containing a divalent cation such as Mg2+.

-

Product Analysis: The reaction products (sesquiterpenes) are extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Extraction and Quantification of Valerenic Acids by HPLC

This protocol outlines a common method for the analysis of valerenic acid, this compound, and acetoxyvalerenic acid from plant material.[4][9][10]

Methodology:

-

Sample Preparation: Dried and powdered root material of V. officinalis is extracted with a solvent such as methanol or a methanol-water mixture.[9] The extraction is typically performed using sonication or shaking for a defined period.

-

Filtration: The resulting extract is filtered through a membrane filter (e.g., 0.45 µm) to remove particulate matter.

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is commonly used.[9]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of acetonitrile and an acidic aqueous solution (e.g., water with 0.1% phosphoric acid or formic acid).[4][10]

-

Detection: The eluting compounds are detected using a UV detector at a wavelength of approximately 220-225 nm.[9][10]

-

Quantification: The concentrations of valerenic acid, this compound, and acetoxyvalerenic acid are determined by comparing their peak areas to those of authentic standards run under the same conditions.

-

Heterologous Expression and Assay of Cytochrome P450 (VoCYP71DJ1)

The functional characterization of plant cytochrome P450 enzymes is often performed in a yeast heterologous expression system.

Methodology:

-

Cloning and Expression: The full-length coding sequence of VoCYP71DJ1 is cloned into a yeast expression vector. This vector is then co-transformed into S. cerevisiae along with a vector expressing a cytochrome P450 reductase (CPR), which is essential for P450 activity.

-

Microsome Isolation: Yeast cells expressing the P450 and CPR are grown, harvested, and lysed. The microsomal fraction, which contains the membrane-bound P450 and CPR, is isolated by differential centrifugation.

-

Enzyme Assay: The microsomal preparation is incubated with the putative substrate (e.g., valerenic acid or a precursor) in a buffer containing a NADPH-regenerating system.

-

Product Analysis: The reaction products are extracted and analyzed by a suitable method, such as HPLC-MS or GC-MS, to identify and quantify the hydroxylated products.

Conclusion and Future Perspectives

The biosynthesis pathway of this compound in Valeriana officinalis is beginning to be unraveled, with the identification of key terpene synthases and a candidate cytochrome P450 for the final hydroxylation step. However, several knowledge gaps remain. Future research should focus on:

-

Definitive characterization of all enzymatic steps: This includes the in vitro characterization of the cytochrome P450 enzymes responsible for the complete oxidation of valerenadiene to valerenic acid and its derivatives.

-

Substrate specificity of VoCYP71DJ1: Detailed enzyme kinetic studies are needed to confirm that valerenic acid is the direct substrate for VoCYP71DJ1 to produce this compound.

-

Regulatory mechanisms: Elucidating the transcriptional regulation of the biosynthetic genes will be key to developing strategies for enhancing the production of these valuable compounds.

-

Metabolic engineering: With a complete understanding of the pathway, metabolic engineering approaches in V. officinalis or in microbial hosts can be more effectively designed and implemented.

Continued research in these areas will not only advance our fundamental understanding of plant specialized metabolism but also pave the way for the sustainable production of important medicinal compounds.

References

- 1. iyengarlab.org [iyengarlab.org]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. Functional Identification of Valerena-1,10-diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of valerena-4,7(11)-diene by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Valeriana officinalis extract and its main component, valerenic acid, ameliorate D-galactose-induced reductions in memory, cell proliferation, and neuroblast differentiation by reducing corticosterone levels and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive Compounds of Underground Valerian Extracts and Their Effect on Inhibiting Metabolic Syndrome-Related Enzymes Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering the cytochrome P450 to enhance parthenolide production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Enzymes in the Synthesis of Hydroxyvalerenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerenic acid and its hydroxylated derivatives, such as hydroxyvalerenic acid, are key bioactive sesquiterpenoids found in the roots of Valeriana officinalis. These compounds are of significant interest to the pharmaceutical industry due to their anxiolytic and sedative properties, primarily mediated through the modulation of GABAA receptors.[1] While valerenic acid itself is a positive allosteric modulator, its derivatives like this compound may play competing roles at the same binding sites, making a thorough understanding of their biosynthesis crucial for drug development and metabolic engineering.[2] This technical guide provides an in-depth overview of the enzymatic pathway leading to this compound, focusing on the key enzymes, their regulation, quantitative data, and the experimental methodologies used to elucidate this complex biosynthetic network.

The Biosynthetic Pathway to this compound

The synthesis of this compound is a multi-step enzymatic process that begins with the ubiquitous mevalonate (MVA) pathway and proceeds through a series of terpene-modifying reactions, primarily catalyzed by synthases and cytochrome P450 monooxygenases.

The pathway can be divided into three main stages:

-

Upstream MVA Pathway: Production of the universal sesquiterpenoid precursor, farnesyl diphosphate (FPP).

-

Core Sesquiterpenoid Synthesis: Cyclization of FPP to form the valerenane skeleton, followed by a three-step oxidation to yield valerenic acid.

-

Final Hydroxylation: Conversion of valerenic acid into this compound.

Valerena-4,7(11)-diene Synthase (VDS)

The first committed step in the pathway is the cyclization of the C15 precursor FPP into valerena-4,7(11)-diene.[3] This reaction is catalyzed by valerena-4,7(11)-diene synthase (VDS) , a sesquiterpene synthase identified in V. officinalis and also referred to as VoTPS2 .[3][4]

Oxidation to Valerenic Acid

The conversion of the hydrocarbon valerena-4,7(11)-diene to valerenic acid requires a sequence of three oxidative steps. Research involving heterologous expression in Saccharomyces cerevisiae has shown that this conversion is mediated by a cascade of three distinct enzymes from V. officinalis:

-

A Cytochrome P450 Monooxygenase (VoCYP71DJ1): This enzyme, a valerena-4,7(11)-diene oxidase, catalyzes the initial hydroxylation of the precursor to form valerenyl alcohol.[5]

-

An Alcohol Dehydrogenase (ADH): This enzyme oxidizes the alcohol intermediate to an aldehyde, valerenal.[5]

-

An Aldehyde Dehydrogenase (ALDH): The final oxidation from the aldehyde to the carboxylic acid is catalyzed by this enzyme, yielding valerenic acid.[5]

Formation of this compound

The final enzymatic step is the hydroxylation of valerenic acid to produce this compound.[6] The specific enzyme responsible for this conversion has not yet been functionally characterized. However, based on the chemistry of the reaction and the roles of P450s in related pathways, it is strongly hypothesized that this step is catalyzed by another cytochrome P450 monooxygenase. Members of the CYP71D subfamily, to which VoCYP71DJ1 belongs, are known to be involved in diverse terpenoid modifications, making other enzymes from this family prime candidates for this final hydroxylation step.[7][8][9]

Quantitative and Kinetic Data

The heterologous production of these compounds in engineered microbes has provided valuable quantitative data on pathway efficiency and enzyme kinetics.

| Enzyme / Product | Parameter | Value | Organism / System | Reference |

| VoTPS2 (VDS) | Km (for FPP) | ~10 µM | In vitro (recombinant) | [3] |

| kcat | 0.01 s-1 | In vitro (recombinant) | [3] | |

| Valerena-4,7(11)-diene | Titer | 75 mg/L | S. cerevisiae (engineered) | [10][11] |

| Titer | 140 mg/L | S. cerevisiae (engineered) | [5] | |

| Valerenic Acid | Titer | 2.8 mg/L (flask) | S. cerevisiae (engineered) | [10][11] |

| Titer | 6.8 mg/L (bioreactor) | S. cerevisiae (engineered) | [10][11] | |

| Titer | 4 mg/L | S. cerevisiae (engineered) | [5] |

Table 1: Summary of enzyme kinetic parameters and product titers.

Regulation of the Biosynthetic Pathway

The production of valerenic acid and its derivatives is tightly regulated at the transcriptional level. Studies on V. officinalis hairy roots have revealed a complex network of transcription factors (TFs) and environmental cues that control the expression of the biosynthetic genes.

Key regulatory elements include:

-

Transcription Factors: Members of the MYB, WRKY, BHLH, and AP2/ERF families have been identified as key regulators through co-expression network analysis.[12][13]

-

Environmental Stimuli: Light quality, particularly red and blue light, has been shown to significantly upregulate the expression of key enzyme-encoding genes in the pathway, including terpene synthases (TPS).[13][14]

Experimental Methodologies

The elucidation of the this compound pathway relies on a combination of molecular biology, analytical chemistry, and bioinformatics. Below are protocols for key experiments.

Heterologous Production in Saccharomyces cerevisiae

This method is used to functionally characterize pathway enzymes and for microbial production of the target compounds.

-

Gene Synthesis and Cloning: Synthesize codon-optimized cDNAs for the genes of interest (e.g., VoTPS2, VoCYP71DJ1, ADH, ALDH). Clone these into yeast expression vectors (e.g., pESC series) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., CEN.PK2). For enhanced precursor supply, strains can be engineered to overexpress key genes of the MVA pathway, such as ERG8, ERG12, and ERG19.[10][11]

-

Cultivation and Induction: Grow yeast cultures in appropriate selective media (e.g., SC-Ura). Induce gene expression by switching the carbon source from glucose to galactose.

-

Metabolite Extraction: After a cultivation period (e.g., 72-96 hours), extract the metabolites. For valerena-4,7(11)-diene, which is volatile, a dodecane overlay can be added to the culture to capture the product. For acidic compounds, acidify the culture medium and perform a solvent extraction with ethyl acetate.

-

Analysis: Analyze the dodecane layer for valerena-4,7(11)-diene using Gas Chromatography-Mass Spectrometry (GC-MS).[4] Analyze the ethyl acetate extract for valerenic and this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

In Vitro Cytochrome P450 Activity Assay

This protocol is used to determine the function and kinetics of P450 enzymes like VoCYP71DJ1.

-

Microsome Isolation: If using plant tissue, homogenize fresh root tissue in an extraction buffer and perform differential centrifugation to isolate the microsomal fraction, which is enriched with P450s.

-

Recombinant Protein Expression: Alternatively, express the P450 and its required redox partner, NADPH-cytochrome P450 reductase (CPR), in an expression system like insect cells or yeast and prepare microsomes from these cells.

-

Assay Reaction: Set up a reaction mixture containing:

-

Microsomal preparation (containing the P450 and CPR).

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Substrate (e.g., valerena-4,7(11)-diene or valerenic acid).

-

An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

-

Incubation and Termination: Initiate the reaction by adding the NADPH-regenerating system. Incubate at a controlled temperature (e.g., 30°C) for a set time. Terminate the reaction by adding a quench solvent like ethyl acetate.[15]

-

Product Analysis: Extract the products with the solvent and analyze using LC-MS or GC-MS to identify and quantify the hydroxylated products.

Conclusion and Future Directions

The biosynthetic pathway to valerenic acid is now well-established, involving the key enzymes VDS (VoTPS2), VoCYP71DJ1, an ADH, and an ALDH. While the final step to produce this compound is yet to be definitively elucidated, evidence strongly points towards the involvement of a cytochrome P450 monooxygenase, likely from the functionally diverse CYP71D family.

Future research should focus on:

-

Functional Characterization: Identifying and characterizing the specific hydroxylase that converts valerenic acid to this compound.

-

Regulatory Analysis: Further dissecting the transcriptional regulatory network to identify master regulator TFs for targeted engineering.

-

Metabolic Engineering: Optimizing the expression of the entire pathway in a microbial chassis like S. cerevisiae to improve titers and enable sustainable, scalable production of these valuable pharmaceutical compounds.

This guide provides a comprehensive foundation for researchers aiming to explore, manipulate, or produce these medicinally important sesquiterpenoids.

References

- 1. Valerenic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic synthesis of valerena-4,7(11)-diene by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. librarysearch.colby.edu [librarysearch.colby.edu]

- 6. plantaanalytica.com [plantaanalytica.com]

- 7. Expansion within the CYP71D subfamily drives the heterocyclization of tanshinones synthesis in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of valerenic acid by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of key genes associated with secondary metabolites biosynthesis by system network analysis in <i>Valeriana officinalis</i> - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Hydroxyvalerenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyvalerenic acid, a bicyclic sesquiterpenoid naturally present in the roots and rhizomes of Valeriana officinalis L., is a key bioactive compound of interest in phytopharmaceutical research.[1] Historically, extracts of valerian root have been utilized for their sedative and anxiolytic properties. Modern research has identified a group of compounds known as valerenic acids, including valerenic acid, acetoxyvalerenic acid, and this compound, as significant contributors to these effects.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development. The document details experimental protocols, presents quantitative data in a structured format, and illustrates key biological pathways and experimental workflows.

This compound (IUPAC name: (E)-3-[(1R,4S,7R,7aR)-1-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid) is a derivative of valerenic acid and contributes to the overall pharmacological profile of valerian extracts.[1][4] Its primary mechanism of action involves the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, which is central to its sedative and anxiolytic effects.[1][3][5] Understanding the efficient extraction and purification of this compound is crucial for the standardization of herbal medicinal products and for further pharmacological investigation.

Experimental Protocols

Extraction of this compound from Valeriana officinalis Roots

The initial step in isolating this compound is the extraction from dried and powdered valerian roots. The choice of extraction method significantly impacts the yield and purity of the final extract.

a) Solvent Extraction (Percolation/Maceration)

This is a conventional and widely used method for obtaining valerenic acids.

-

Materials:

-

Dried and finely powdered roots of Valeriana officinalis L.

-

Ethanol (70% v/v) or Methanol

-

Separatory funnel or maceration vessel

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

-

-

Protocol:

-

Weigh a desired amount of powdered valerian root.

-

Place the powdered root into a separatory funnel or maceration vessel.

-

Add 70% ethanol at a solvent-to-solid ratio of 5:1 (v/w).[6]

-

Allow the mixture to macerate for a period of 1 to 24 hours with occasional stirring. For percolation, allow the solvent to pass slowly through the plant material.

-

Collect the ethanolic extract (miscella).

-

Filter the extract to remove solid plant material.

-

Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to avoid degradation of thermolabile compounds.[4]

-

The resulting crude extract can be used for further purification.

-

b) Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a green and efficient alternative to conventional solvent extraction.

-

Materials and Equipment:

-

Dried and finely powdered roots of Valeriana officinalis L.

-

Supercritical fluid extractor

-

Liquid CO₂

-

Co-solvent (e.g., ethanol or methanol)

-

-

Protocol:

-

Load the extraction vessel of the SFE system with a known amount of powdered valerian root.

-

Set the extraction parameters. Optimal conditions can vary, but a starting point is:

-

Initiate the extraction process. The supercritical CO₂ with the co-solvent will pass through the plant material, dissolving the target compounds.

-

The extract is separated from the supercritical fluid in a separator vessel by reducing the pressure, causing the CO₂ to return to its gaseous state and the extract to precipitate.

-

Collect the crude extract for further analysis and purification.

-

Isolation and Purification of this compound

Following extraction, chromatographic techniques are employed to isolate and purify this compound from the crude extract.

a) Column Chromatography

-

Materials:

-

Crude valerian extract

-

Silica gel (for column chromatography)

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, diethyl ether, chloroform, methanol in various ratios)

-

Glass column

-

Fraction collector

-

-

Protocol:

-

Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., n-hexane).

-

Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

-

Elute the column with a gradient of solvents of increasing polarity. A common gradient starts with n-hexane and gradually increases the proportion of ethyl acetate or diethyl ether.[9]

-

Collect fractions using a fraction collector.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

b) Preparative Thin Layer Chromatography (pTLC)

For further purification of fractions obtained from column chromatography.

-

Materials:

-

Fractions from column chromatography

-

Preparative TLC plates (silica gel)

-

Developing chamber

-

Mobile phase (e.g., hexane-diethyl ether, 1:4 v/v)[9]

-

UV lamp for visualization

-

Scraper and extraction solvent (e.g., ethyl acetate or chloroform)

-

-

Protocol:

-

Apply the concentrated fraction as a band onto the preparative TLC plate.

-

Develop the plate in a chamber saturated with the mobile phase.

-

After development, visualize the separated bands under a UV lamp.

-

Identify the band corresponding to this compound based on its Rf value compared to a standard.

-

Scrape the silica gel of the identified band from the plate.

-

Extract this compound from the silica gel using a suitable solvent like ethyl acetate or chloroform.

-

Filter to remove the silica gel and evaporate the solvent to obtain the purified compound.

-

Analytical Quantification of this compound

a) High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantitative analysis of this compound in extracts and finished products.

-

Instrumentation and Conditions:

-

Sample Preparation:

-

Accurately weigh the extract or powdered sample.

-

Dissolve in a suitable solvent (e.g., methanol).

-

Sonicate for approximately 15-30 minutes to ensure complete dissolution.

-

Centrifuge or filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

-

Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

-

b) High-Performance Thin Layer Chromatography (HPTLC)

HPTLC offers a rapid and cost-effective method for quantification.

-

Instrumentation and Conditions:

-

Plates: HPTLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: A mixture of non-polar and polar solvents, for example, hexane: ethyl acetate: acetic acid (80:20:0.5 v/v/v).[7]

-

Application: Apply samples and standards as bands using an automated applicator.

-

Development: Develop the plate in a saturated chamber.

-

Densitometric Analysis: Scan the plate with a densitometer at a suitable wavelength (e.g., 700 nm after derivatization with anisaldehyde-sulphuric acid reagent).[7]

-

-

Quantification:

-

Similar to HPLC, create a calibration curve from the peak areas of the reference standards.

-

Determine the concentration in the samples based on this curve.

-

Data Presentation

The following tables summarize quantitative data from various studies on the extraction of valerenic acids.

Table 1: Comparison of Extraction Methods for Total Valerenic Acids

| Extraction Method | Solvent/Conditions | Yield of Total Valerenic Acids (mg/g of dried root) | Reference |

| Percolation | 70% Ethanol | 2.4 | [6][7] |

| Supercritical Fluid Extraction (SFE) | CO₂ (10-20 MPa, 40-50°C) | 2.0 - 2.1 | [7][8] |

| SFE with Modifier | CO₂ + 5% Ethanol | 2.4 - 2.5 | [7][8] |

| SFE with Modifier | CO₂ + 5% Methanol | 2.4 - 2.5 | [7][8] |

| Ultrasound-Assisted Extraction | 94.88% Methanol, 25°C, 48.95 min | 2.07 | [13] |

Table 2: Content of Valerenic Acid Derivatives in Valeriana officinalis (Quantitative Analysis)

| Compound | Content Range (% of dry weight) | Analytical Method | Reference |

| This compound | Varies, often lower than acetoxyvalerenic acid | HPLC | [3] |

| Acetoxyvalerenic Acid | Dominant fraction in many samples | HPLC | [3] |

| Valerenic Acid | 0.05% - 0.9% | HPTLC/HPLC | [3] |

| Total Valerenic Acids | <0.01 to 6.32 mg/g | HPLC | [3] |

Mandatory Visualization

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound

Caption: GABA-A receptor modulation by this compound.

References

- 1. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scialert.net [scialert.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive Compounds of Underground Valerian Extracts and Their Effect on Inhibiting Metabolic Syndrome-Related Enzymes Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Optimizing the extract yield of bioactive compounds in Valeriana officinalis root: a D-optimal design - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and stereochemistry of hydroxyvalerenic acid

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Hydroxyvalerenic Acid

Introduction

This compound is a bicyclic sesquiterpenoid and a key phytochemical constituent found in the roots of Valeriana officinalis, commonly known as valerian.[1] As a derivative of valerenic acid, it contributes to the pharmacological effects associated with valerian extracts, which have been used for centuries in traditional medicine as sedatives and anxiolytics.[1][2] This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

This compound is classified as a monocarboxylic acid and a bicyclic sesquiterpenoid.[1] Its structure is characterized by a hexahydro-1H-indene core, substituted with a 2-methylpropenoic acid side chain.

1.1. IUPAC Nomenclature and Core Structure

The systematic IUPAC name for this compound is (E)-3-[(1R,4S,7R,7aR)-1-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid.[1][3][4] This name precisely defines the molecule's connectivity and stereochemistry.

The core of the molecule is a bicyclic system derived from the fusion of a cyclopentane and a cyclohexane ring, forming a hexahydro-1H-indene skeleton. This core is decorated with several functional groups that dictate its chemical properties and biological activity.

1.2. Key Functional Groups

-

Carboxylic Acid: The molecule possesses a carboxylic acid group (-COOH) as part of the 2-methylpropenoic acid side chain. This group is responsible for its acidic properties.

-

Hydroxyl Group: A tertiary alcohol (-OH) is located at the C1 position of the indene ring system.

-

Alkene: A double bond is present in the propenoic acid side chain, giving rise to geometric isomerism.

-

Methyl Groups: Two methyl groups (-CH3) are attached to the indene core at positions C3 and C7. Another methyl group is present on the propenoic acid side chain.

Stereochemistry

The biological activity of many natural products is intrinsically linked to their three-dimensional structure. This compound possesses multiple stereogenic centers and a double bond, leading to specific stereoisomers.

2.1. Chiral Centers and Absolute Configuration

A chiral center is a carbon atom attached to four different groups.[5] this compound has four such centers within its bicyclic core, located at positions C1, C4, C7, and C7a. The specific spatial arrangement of the substituents around these centers determines the molecule's absolute configuration. The IUPAC name specifies the configuration as:

-

1R: The hydroxyl group at C1 is in the Rectus configuration.

-

4S: The substituent at C4 is in the Sinister configuration.

-

7R: The methyl group at C7 is in the Rectus configuration.

-

7aR: The bridgehead carbon at C7a is in the Rectus configuration.

The specific combination of these chiral centers defines the unique three-dimensional shape of the naturally occurring this compound.

2.2. Geometric Isomerism

The double bond in the 2-methylprop-2-enoic acid side chain is conformationally restricted, leading to geometric isomerism. The IUPAC name designates the configuration as (E) , from the German entgegen, meaning "opposite". This indicates that the higher priority groups on each carbon of the double bond (the indene core and the carboxylic acid group) are on opposite sides.

Physicochemical and Spectroscopic Data

The characterization of this compound relies on a combination of physical property measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O₃ | [3][4][6][7] |

| Molecular Weight | 250.33 g/mol | [1][3][7] |

| CAS Number | 1619-16-5 | [1][3][4][6] |

| Melting Point | 166-168 °C | [7] |

| Purity (Typical) | ≥95% (HPLC) | [7][8] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference(s) |

| LC-MS | Precursor m/z: 289.1200 ([M+K]⁺) | [3] |

| Key Fragments: 170.96, 188.97 | [3] | |

| ¹H NMR | Data available in specialized databases | [9] |

| ¹³C NMR | Data available in specialized databases | [9] |

Experimental Protocols for Structural Elucidation

The determination of the complex structure of a natural product like this compound involves a multi-step process, from isolation to detailed spectroscopic analysis.

4.1. Isolation and Purification

This compound is typically isolated from the roots and rhizomes of Valeriana officinalis.[1][10]

-

Extraction: The initial step involves the extraction of dried and ground plant material with a suitable solvent, often an alcohol-water mixture or a supercritical fluid like CO₂.[11][12]

-

Purification (HPLC): High-Performance Liquid Chromatography (HPLC) is a critical technique for purifying this compound from the complex mixture of compounds present in the crude extract.[13][14]

-

Stationary Phase: A reversed-phase column, such as a C18 column, is commonly used.[13][14]

-

Mobile Phase: A gradient elution system is often employed, typically using a mixture of an acidified aqueous solution (e.g., with phosphoric or formic acid) and an organic solvent like methanol or acetonitrile.[13][14]

-

Detection: Detection is usually performed using a UV detector, with a wavelength set around 220 nm.[14]

-

4.2. Structure Determination

Once a pure sample is obtained, its structure is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS):

-

Methodology: Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.[3] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem MS (MS/MS) experiments are used to fragment the molecule, providing clues about its substructures.[3]

-

Typical Protocol: The purified compound is introduced into the mass spectrometer, often via an electrospray ionization (ESI) source coupled to an LC system. The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or adducts like [M+Na]⁺ or [M+K]⁺) is measured.[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[15][16] It provides information about the carbon-hydrogen framework.

-

Key Experiments:

-

¹H NMR: Identifies the different types of protons in the molecule and their connectivity through spin-spin coupling.

-

¹³C NMR: Identifies the different types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC).[9][17] This information is pieced together to build the complete molecular structure.

-

-

-

X-ray Crystallography:

-

Methodology: When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[18][19][20]

-

Protocol: A high-quality crystal is mounted in an X-ray diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected.[19] The data are then processed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined.[19][20] This method is considered the gold standard for confirming absolute configuration.[21]

-

Conclusion

This compound possesses a complex and well-defined chemical structure and stereochemistry. Its bicyclic sesquiterpenoid framework, featuring four distinct chiral centers and (E)-geometry at the side-chain double bond, is crucial for its identity and biological function. The elucidation of this structure is achieved through a rigorous combination of isolation techniques, primarily HPLC, and advanced spectroscopic methods such as mass spectrometry, multidimensional NMR, and single-crystal X-ray diffraction. This detailed structural knowledge is fundamental for quality control of valerian-based products and for guiding future research into its pharmacological mechanisms and potential therapeutic applications.

References

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. Valerenic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C15H22O3 | CID 6537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Khan Academy [khanacademy.org]

- 6. This compound | CAS 1619-16-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound Analytical Standard - High Purity (95%) at Attractive Price, CAS 1619-16-5 [nacchemical.com]

- 8. This compound, 1619-16-5 [thegoodscentscompany.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. valerenic acid derivatives: Topics by Science.gov [science.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound | CAS:1619-16-5 | Manufacturer ChemFaces [chemfaces.com]

- 14. researchgate.net [researchgate.net]

- 15. NMR Spectroscopy for Metabolomics Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. iosrphr.org [iosrphr.org]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Synthesis and Bioactivity of Hydroxyvalerenic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyvalerenic acid, a bicyclic sesquiterpenoid naturally occurring in the roots of Valeriana officinalis, and its derivatives are gaining significant attention in the scientific community for their diverse pharmacological activities. Primarily known for their sedative and anxiolytic properties, these compounds are now being explored for their neuroprotective and anti-inflammatory potential. This technical guide provides a comprehensive overview of the synthesis of this compound derivatives and a detailed analysis of their bioactivity, with a focus on their interactions with key signaling pathways. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key bioassays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through two primary strategies: isolation from natural sources followed by derivatization, or total synthesis. While extraction from Valeriana officinalis rhizomes is a common method for obtaining the parent compound, chemical synthesis offers the flexibility to create novel analogs with potentially enhanced bioactivity.[1][2]

A plausible synthetic route to this compound and its derivatives begins with the total synthesis of valerenic acid. A notable total synthesis of (±)-valerenic acid has been achieved, providing a foundational framework. The process can be adapted for the synthesis of specific enantiomers.

Hypothetical Synthetic Workflow:

A potential strategy for the synthesis of this compound from valerenic acid involves a selective hydroxylation step. Given the structure of valerenic acid, allylic oxidation or microbial hydroxylation could be viable methods.

Caption: Hypothetical workflow for the synthesis of this compound derivatives.

Bioactivity of this compound Derivatives

The biological effects of this compound and its derivatives are multifaceted, with the most well-documented activity being the modulation of the γ-aminobutyric acid type A (GABAA) receptor. However, emerging research indicates interactions with other significant signaling pathways, including the 5-hydroxytryptamine 5a (5-HT5a) receptor, the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

GABAA Receptor Modulation

Valerenic acid and its derivatives act as positive allosteric modulators of GABAA receptors, potentiating the effect of GABA.[3] This modulation is subtype-selective, with a preference for receptors containing β2 or β3 subunits.[4][5] This selectivity is significant as it may lead to anxiolytic effects with a reduced sedative side-effect profile.

Quantitative Data on GABAA Receptor Modulation:

| Compound | Receptor Subtype | EC50 (µM) | Maximal IGABA Enhancement (%) | Reference |

| Valerenic Acid | α1β2γ2S | ~50 | ~700 | [4] |

| Valerenic Acid | α1β3 | ~40 | ~1000 | [4] |

| Valerenic Acid Amide | α1β2γ2S | 23.3 ± 4.5 | 1119 ± 72 | [4][5] |

| Valerenic Acid Amide | α1β3 | 13.7 ± 2.3 | 2021 ± 231 | [4][5] |

| Valerenic Acid Methylamide | α1β3 | - | 2298 ± 312 | [4] |

| Valerenic Acid Ethylamide | α1β3 | - | 1678 ± 258 | [4] |

Signaling Pathway Diagram:

Caption: GABAA receptor signaling pathway modulated by this compound derivatives.

Anxiolytic Activity

The positive modulation of GABAA receptors by valerenic acid derivatives translates to anxiolytic effects in vivo. The elevated plus-maze (EPM) test is a standard behavioral assay used to assess anxiety in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Quantitative Data from Elevated Plus-Maze Test:

| Compound | Dose (mg/kg) | Effect on Time in Open Arms | Reference |

| Valerenic Acid Amide | 3 | Significant increase | [5][6] |

| Valerenic Acid | 10 | Anxiolytic effect | [6] |

5-HT5a Receptor Interaction

Valerenic acid has been identified as a partial agonist of the 5-HT5a receptor.[7][8][9] This interaction is noteworthy as the 5-HT5a receptor is implicated in the regulation of circadian rhythms and sleep-wake cycles.

Quantitative Data on 5-HT5a Receptor Binding:

| Compound | IC50 (µM) | Reference |

| Valerenic Acid | 17.2 | [9] |

Signaling Pathway Diagram:

Caption: 5-HT5a receptor signaling pathway and the influence of this compound derivatives.

Anti-inflammatory and Neuroprotective Effects

Recent studies have highlighted the anti-inflammatory and neuroprotective properties of valerenic acid and its derivatives. These effects are thought to be mediated, in part, through the modulation of the NF-κB and Nrf2 signaling pathways.

Valerenic acid and acetylvalerenolic acid have been shown to inhibit the NF-κB pathway.[10] The NF-κB signaling cascade is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Quantitative Data on NF-κB Inhibition:

| Compound | Concentration | NF-κB Activity Reduction | Reference |

| Acetylvalerenolic Acid | 100 µg/mL | Reduced to 4% | [10] |

| Valerenic Acid | 100 µg/mL | Reduced to 25% | [10] |

Signaling Pathway Diagram:

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

The Nrf2 pathway is a critical regulator of cellular antioxidant responses. Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes. Valerenic acid has been identified as an activator of the Nrf2 pathway.

Signaling Pathway Diagram:

Caption: Activation of the Nrf2 antioxidant pathway by this compound derivatives.

Experimental Protocols

Two-Microelectrode Voltage-Clamp (TEVC) Assay

This technique is used to measure the ion flow across the membrane of Xenopus oocytes expressing specific GABAA receptor subtypes.

Experimental Workflow:

Caption: Workflow for the two-microelectrode voltage-clamp assay.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired α, β, and γ subunits of the GABAA receptor.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

TEVC Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

Recording: The oocyte is perfused with a buffer solution, and a baseline current is recorded in response to the application of a low concentration of GABA (EC3-5).

-

Compound Application: The oocyte is then perfused with a solution containing both GABA and the test compound (this compound derivative) at various concentrations.

-

Data Analysis: The potentiation of the GABA-induced current is measured, and concentration-response curves are generated to determine the EC50 and maximal efficacy (Emax).[4][5]

Elevated Plus-Maze (EPM) Test

This behavioral test is used to assess anxiety-like behavior in rodents.

Experimental Workflow:

Caption: Workflow for the elevated plus-maze test.

Methodology:

-

Apparatus: The maze is shaped like a plus sign and elevated off the ground. It consists of two open arms and two enclosed arms.

-

Animal Acclimation: Rodents are acclimated to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: The test compound or a vehicle control is administered to the animals at a predetermined time before the test.

-

Test Procedure: Each animal is placed on the central platform of the maze, facing an open arm.

-

Recording: The animal's behavior is recorded for a set period (typically 5-10 minutes) using an overhead video camera.

-

Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[5][6]

In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neurons from cytotoxic insults.

Methodology:

-

Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured.

-

Pre-treatment: Cells are pre-treated with various concentrations of the this compound derivative for a specified period.

-

Induction of Cytotoxicity: A neurotoxin, such as glutamate or sodium cyanide, is added to the culture medium to induce cell death.

-

Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

Conclusion

This compound and its derivatives represent a promising class of compounds with a rich pharmacological profile. Their primary mechanism of action through the subtype-selective modulation of GABAA receptors provides a strong basis for their anxiolytic and sedative properties. Furthermore, their interactions with the 5-HT5a receptor and the NF-κB and Nrf2 signaling pathways open up new avenues for their therapeutic application in sleep disorders, inflammatory conditions, and neurodegenerative diseases. The synthetic accessibility of these compounds, coupled with their diverse bioactivities, makes them attractive candidates for further drug development and optimization. This guide provides a foundational understanding for researchers and scientists to explore the full therapeutic potential of this compound derivatives.

References

- 1. valerenic acid derivatives: Topics by Science.gov [science.gov]

- 2. Extraction of valerenic acids from valerian (Valeriana officinalis L.) rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Valerian extract and valerenic acid are partial agonists of the 5-HT5a receptor in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Valerian extract and valerenic acid are partial agonists of the 5-HT5a receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-kappaB modulators from Valeriana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of Hydroxyvalerenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyvalerenic acid, a bicyclic sesquiterpenoid and a prominent constituent of the medicinal plant Valeriana officinalis, has garnered significant scientific interest for its potential pharmacological effects. As a derivative of valerenic acid, it is implicated in the sedative, anxiolytic, and calming properties traditionally associated with valerian root extracts. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the activity of this compound and its closely related analogues, with a focus on its interactions with key neurotransmitter systems. The information presented herein is intended to support further research and drug development endeavors in the fields of neuropharmacology and medicinal chemistry.

Core Mechanisms of Action

The primary molecular targets of this compound and its parent compound, valerenic acid, are the γ-aminobutyric acid type A (GABAA) receptors and the serotonin 5-HT5A receptors. The following sections delineate the nature of these interactions, supported by quantitative data and detailed experimental methodologies.

Modulation of GABAA Receptors

The GABAA receptor, a ligand-gated ion channel, is the principal mediator of fast synaptic inhibition in the central nervous system. Its potentiation leads to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, resulting in sedative and anxiolytic effects.

Mechanism: Valerenic acid acts as a positive allosteric modulator of GABAA receptors, enhancing the effect of GABA. A key characteristic of this modulation is its subunit selectivity, preferentially targeting receptors containing β₂ and β₃ subunits, while having minimal effect on those with β₁ subunits[1]. This selectivity is attributed to a specific binding site located at the β⁺/α⁻ subunit interface in the transmembrane domain[2].

Interestingly, while this compound is reported to bind to the same site as valerenic acid, it does not appear to allosterically modulate the GABAA receptor's function[3][4]. This suggests it may act as a silent binder or a potential competitive antagonist at the valerenic acid binding site.

dot

GABAA Receptor Modulation by Valerenic Acid Derivatives

Quantitative Data:

The following table summarizes the modulatory effects of valerenic acid and its amide derivative on different GABAA receptor subunit combinations.

| Compound | Receptor Subtype | EC₅₀ (µM) | Eₘₐₓ (% of GABA response) | Reference |

| Valerenic Acid | α₁β₂γ₂S | - | 721 ± 68 | [5] |

| Valerenic Acid | α₁β₃γ₂S | - | 632 ± 88 | [5] |

| Valerenic Acid Amide | α₁β₂γ₂S | 8.2 ± 5.1 | 1204 ± 270 | [1] |

| Valerenic Acid Amide | α₁β₃γ₂S | 13.7 ± 2.3 | 2021 ± 231 | [1] |

Experimental Protocol: Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for studying the function of ion channels and their modulation by pharmacological agents.

dot

Experimental Workflow for TEVC in Xenopus Oocytes

-

Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Complementary RNA (cRNA) encoding the desired α, β, and γ subunits of the GABAA receptor are injected into the oocytes.

-

Incubation: Oocytes are incubated for 2-4 days to allow for the expression and assembly of functional GABAA receptors on the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

-

Two microelectrodes, one for measuring the membrane potential and one for injecting current, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (typically -70 mV).

-

The oocyte is perfused with a solution containing GABA to elicit a baseline chloride current (IGABA).

-

The test compound (e.g., this compound) is then co-applied with GABA to determine its modulatory effect on IGABA.

-

Interaction with 5-HT₅ₐ Receptors

The serotonin (5-hydroxytryptamine, 5-HT) system is intricately involved in the regulation of mood, sleep, and anxiety. The 5-HT5A receptor, a G-protein coupled receptor (GPCR), is expressed in brain regions associated with the sleep-wake cycle, such as the suprachiasmatic nucleus.

Mechanism: Valerenic acid has been identified as a partial agonist at the 5-HT5A receptor[6][7]. As a GPCR, the 5-HT5A receptor is coupled to Gi/Go proteins. Agonist binding to the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. While this compound was also tested, valerenic acid was determined to be the primary active constituent in valerian extracts responsible for 5-HT5A receptor binding.

dot

References

- 1. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the putative binding pocket of valerenic acid on GABAA receptors using docking studies and site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Valerian extract characterized by high valerenic acid and low acetoxy valerenic acid contents demonstrates anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of β-Subunit-dependent GABAA Receptor Modulation and Behavioral Effects of Valerenic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Valerian extract and valerenic acid are partial agonists of the 5-HT5a receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of 5-HT5A and 5-HT1B/1D receptors in the antinociception produced by ergotamine and valerenic acid in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Interaction of Hydroxyvalerenic Acid and its Congeners with GABA-A Receptor Subtypes

Executive Summary

γ-Aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast synaptic inhibition in the central nervous system and are crucial targets for a wide range of therapeutics, including anxiolytics, sedatives, and anticonvulsants. Valerian root extracts, traditionally used for anxiety and insomnia, contain several active compounds, notably valerenic acid (VA) and its derivatives, such as this compound (HVA) and acetoxyvalerenic acid (AVA). This document provides a comprehensive technical overview of the interaction between these sesquiterpenoids and GABA-A receptor subtypes. While valerenic acid is a positive allosteric modulator with clear subtype selectivity, its derivatives, including this compound, exhibit a more complex, non-modulatory binding profile that can interfere with valerenic acid's primary anxiolytic action.

Mechanism of Action: A Tale of Two Molecules

The primary active compound from Valerian that modulates GABA-A receptors is valerenic acid (VA) . It acts as a positive allosteric modulator (PAM) , meaning it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA.[1][2][3] Specifically, VA increases the GABA-induced chloride current (I_GABA), leading to neuronal hyperpolarization and reduced excitability.[4][5] This potentiation of GABAergic inhibition is believed to be the basis for the anxiolytic effects of Valerian extracts.[6][7][8]

In contrast, derivatives such as This compound (HVA) and acetoxyvalerenic acid (AVA) do not appear to allosterically modulate GABA-A receptors on their own.[6][9][10] However, they are reported to bind to the same site as valerenic acid.[6][9][10] This suggests a competitive interaction, where HVA and AVA can occupy the binding site without activating the receptor, thereby blocking the modulatory effects of VA.[6] This is a critical consideration for the standardization of Valerian extracts, as the ratio of VA to its non-modulating derivatives can significantly impact the extract's overall pharmacological activity.[9]

The binding site for valerenic acid is distinct from the classical benzodiazepine binding site located at the α/γ subunit interface.[11] Evidence points towards a novel binding pocket located at the transmembrane domain of the β subunit.[4][12]

References

- 1. researchgate.net [researchgate.net]

- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 4. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of GABAA receptors by valerian extracts is related to the content of valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anxiolytic effects of a Valerian extract is based on Valerenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bestayurveda.ca [bestayurveda.ca]

- 8. GABA A receptors as in vivo substrate for the anxiolytic action of valerenic acid, a major constituent of valerian root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Valerian extract characterized by high valerenic acid and low acetoxy valerenic acid contents demonstrates anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of β-Subunit-dependent GABAA Receptor Modulation and Behavioral Effects of Valerenic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of the putative binding pocket of valerenic acid on GABAA receptors using docking studies and site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

pharmacokinetics and metabolism of hydroxyvalerenic acid in vivo

An in-depth analysis of the in vivo pharmacokinetics and metabolism of hydroxyvalerenic acid reveals a field with limited direct studies, often overshadowed by research on its parent compound, valerenic acid, which serves as a primary marker for Valeriana officinalis preparations.[1][2] this compound, a bicyclic sesquiterpenoid naturally found in valerian root, is a derivative of valerenic acid and contributes to the overall pharmacological profile of valerian extracts.[3] This guide synthesizes the available technical information on its detection, metabolic origins, and the broader context of valerenic acid pharmacokinetics.

Pharmacokinetic Profile of Valerenic Acids

While specific in vivo pharmacokinetic data for isolated this compound is not extensively detailed in the reviewed literature, studies on valerian extracts provide some context. The pharmacokinetics of valerenic acid, a closely related compound, have been investigated in both animal models and humans, showing considerable variability.[4]

Animal Studies (Rat)

In vivo studies in rats have focused on valerenic acid, establishing a two-compartment model for its disposition after oral administration.[5][6] Key parameters from these studies are summarized below, providing a potential reference for the expected behavior of its hydroxylated metabolite.

Table 1: Pharmacokinetic Parameters of Valerenic Acid in Rats

| Parameter | Intravenous (i.v.) Administration | Oral Administration | Citation |

|---|---|---|---|

| Dose | 2, 4, 8 mg/kg | 10, 20, 40 mg/kg | [5][6] |

| Distribution Half-life (t½α) | 6-12 min | - | [5][6] |

| Elimination Half-life (t½β) | 6-46 h | 2.7-5 h | [5][6] |

| Clearance (CL/F) | - | 2-5 L·h⁻¹·kg⁻¹ | [5][6] |

| Volume of Distribution (Vd) | - | 17-20 L·kg⁻¹ | [5][6] |

| Bioavailability (F) | - | 33.70% |[5][6] |

Data presented is for valerenic acid, as specific in vivo data for this compound was not available in the search results.

Human Studies

In humans, pharmacokinetic studies of valerenic acid after administration of valerian extracts show rapid absorption. The maximum serum concentration is typically reached between 1 and 2 hours after a single oral dose.[1][2] Similar to animal studies, there is significant inter-subject variability in pharmacokinetic parameters.[4]

Table 2: Pharmacokinetic Parameters of Valerenic Acid in Healthy Human Adults

| Parameter | Value | Citation |

|---|---|---|

| Dose | 600 mg Valerian Extract | [1][2] |

| Time to Peak (Tmax) | 1 - 2 h | [1][2] |

| Peak Concentration (Cmax) | 0.9 - 2.3 ng/mL | [1][2] |

| Elimination Half-life (t½) | 1.1 ± 0.6 h | [1][2] |

| Area Under Curve (AUC) | 4.80 ± 2.96 µg/mL·h |[1][2] |

Data presented is for valerenic acid, as specific in vivo data for this compound was not available in the search results.

Metabolism of this compound

This compound is considered a derivative and potential degradation product of other valerenic acids, such as acetoxyvalerenic acid.[7] The metabolic pathways are not fully elucidated in the available literature, but its formation likely involves hydrolysis of ester-containing precursors. The relationship between these compounds is crucial for understanding the overall metabolic profile of valerian extracts.

Caption: Metabolic relationship between valerenic acids.

Experimental Protocols

The quantification of this compound in biological matrices and herbal extracts is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.

Sample Preparation and Analysis

A common workflow for the analysis of valerenic acids from biological samples involves extraction followed by chromatographic separation and detection.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of valerenic acid after administration of valerian in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. Pharmacokinetics of valerenic acid after single and multiple doses of valerian in older women. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pharmacokinetics of valerenic acid in rats after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ingentaconnect.com [ingentaconnect.com]

An In-Depth Technical Guide to the ADME Properties of Hydroxyvalerenic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxyvalerenic acid, a key sesquiterpenoid found in the roots of Valeriana officinalis, has garnered interest for its potential pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for evaluating its therapeutic potential and safety profile. This technical guide provides a comprehensive overview of the current knowledge on the ADME characteristics of this compound. Due to a scarcity of direct data for this compound, this guide incorporates and clearly distinguishes findings for the closely related and more extensively studied compound, valerenic acid, to provide a broader context for its likely pharmacokinetic behavior. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Absorption

The absorption of this compound is a critical determinant of its oral bioavailability. Key factors influencing its absorption include its solubility and intestinal permeability.

Solubility

In vitro studies have determined the saturation solubility of this compound, which is a fundamental property influencing its dissolution and subsequent absorption in the gastrointestinal tract.

| Compound | pH | Solubility (µg/mL) | Reference |

| This compound | 6.8 | 26 ± 5.1 | [1] |

| Valerenic Acid | 6.8 | 1 ± 0.6 | [1] |

Table 1: Saturation solubility of this compound and valerenic acid.

Permeability

A study comparing the transport of valerenic acid, acetoxyvalerenic acid, and this compound across an ECV304 cell monolayer demonstrated that all three compounds permeated significantly slower than diazepam, a compound known to cross biological membranes via passive diffusion.

The permeability of this compound was assessed using an in vitro Transwell model with the human cell line ECV304. This cell line can form a monolayer with tight junctions, providing a model for the blood-brain barrier. The general protocol for such an assay is as follows:

-

Cell Culture: ECV304 cells are seeded on microporous membrane inserts in a Transwell plate and cultured until a confluent monolayer is formed. The integrity of the monolayer is verified by measuring the transendothelial electrical resistance (TEER).

-

Permeability Experiment: The test compound (this compound) is added to the apical (donor) chamber, and samples are collected from the basolateral (receiver) chamber at various time points.

-

Quantification: The concentration of the compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Permeability Coefficient (Papp) Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Distribution